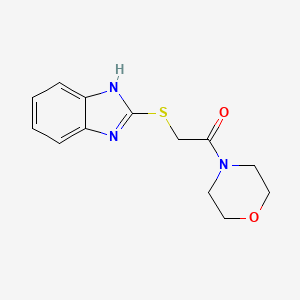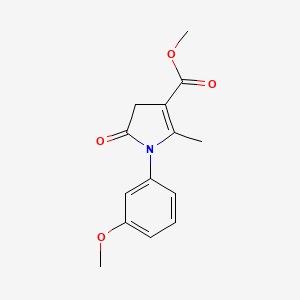![molecular formula C15H12N4O3 B5571351 3-methyl-4-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid](/img/structure/B5571351.png)
3-methyl-4-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid
Descripción general
Descripción
3-methyl-4-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a benzoic acid core substituted with a furan ring and a triazole moiety
Aplicaciones Científicas De Investigación
3-methyl-4-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like acetonitrile or tetrahydrofuran .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized processes to enhance yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to ensure sustainability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole moiety can be reduced under specific conditions.
Substitution: The benzoic acid core can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole moiety can produce triazolines .
Mecanismo De Acción
The mechanism of action of 3-methyl-4-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Similar structure but lacks the furan ring.
3-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but lacks the methyl and furan substituents
Uniqueness
The uniqueness of 3-methyl-4-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid lies in its combination of the furan ring and triazole moiety, which provides a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
3-methyl-4-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-10-6-11(15(20)21)2-4-13(10)14-5-3-12(22-14)7-18-19-8-16-17-9-19/h2-9H,1H3,(H,20,21)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIUFNVREMXCEA-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331178 | |
| Record name | 3-methyl-4-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
597544-86-0 | |
| Record name | 3-methyl-4-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)
![1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone](/img/structure/B5571283.png)
![N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5571293.png)
![1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol](/img/structure/B5571303.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)
![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)

![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)

![3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid](/img/structure/B5571361.png)

